N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1031623-55-8
VCID: VC6605139
InChI: InChI=1S/C25H21N5O3/c1-15-3-7-17(8-4-15)22-23-27-25(32)20-12-9-18(13-21(20)30(23)29-28-22)24(31)26-14-16-5-10-19(33-2)11-6-16/h3-13,29H,14H2,1-2H3,(H,26,31)
SMILES: CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)OC
Molecular Formula: C25H21N5O3
Molecular Weight: 439.475

N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

CAS No.: 1031623-55-8

Cat. No.: VC6605139

Molecular Formula: C25H21N5O3

Molecular Weight: 439.475

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide - 1031623-55-8

Specification

CAS No. 1031623-55-8
Molecular Formula C25H21N5O3
Molecular Weight 439.475
IUPAC Name N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Standard InChI InChI=1S/C25H21N5O3/c1-15-3-7-17(8-4-15)22-23-27-25(32)20-12-9-18(13-21(20)30(23)29-28-22)24(31)26-14-16-5-10-19(33-2)11-6-16/h3-13,29H,14H2,1-2H3,(H,26,31)
SMILES CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)OC

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound’s molecular structure is defined by its International Chemical Identifier (InChI) and Simplified Molecular-Input Line-Entry System (SMILES) notation:

  • InChI: InChI=1S/C25H21N5O3/c1-15-3-7-17(8-4-15)22-23-27-25(32)20-12-9-18(13-21(20)30(23)29-28-22)24(31)26-14-16-5-10-19(33-2)11-6-16/h3-13,29H,14H2,1-2H3,(H,26,31).

  • SMILES: CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)OC.

These identifiers highlight the compound’s triazoloquinazoline backbone, which is substituted at the 3-position with a p-tolyl group (methyl-substituted phenyl) and at the 8-position with a carboxamide linked to a 4-methoxybenzyl group. The 5-oxo group completes the dihydroquinazoline system, contributing to the molecule’s planar rigidity and potential for hydrogen bonding.

Physicochemical Profile

Key physicochemical properties include:

PropertyValue
Molecular FormulaC25H21N5O3\text{C}_{25}\text{H}_{21}\text{N}_{5}\text{O}_{3}
Molecular Weight439.475 g/mol
CAS Registry Number1031623-55-8
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (carbonyl O, triazole N, methoxy O)
Rotatable Bond Count5

The compound’s moderate rotatable bond count and polar surface area (109 Ų) suggest reasonable membrane permeability, a trait shared with bioactive quinazoline derivatives.

Synthetic Pathways and Analogous Compounds

Structural Analogues and Bioactivity

Compounds bearing the triazoloquinazoline scaffold have demonstrated diverse biological activities:

  • Anticancer Potential: PTEN loss, a common alteration in colorectal and lung cancers, has been targeted using everolimus, an mTOR inhibitor . The presence of a carboxamide group in the subject compound may enable similar interactions with PI3K/AKT/mTOR pathway components, though this remains speculative without direct evidence .

  • Enzyme Inhibition: Thiazole and 1,3,4-thiadiazole derivatives synthesized from pyrazoline precursors exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) . The triazoloquinazoline core’s resemblance to ATP-binding sites in kinases suggests potential kinase inhibitory properties .

Research Gaps and Future Directions

Despite its intriguing structure, no peer-reviewed studies directly investigating this compound’s synthesis, pharmacology, or toxicology were identified. Priority research areas include:

  • Synthetic Optimization: Developing a scalable route with high yield and purity.

  • In Vitro Screening: Assessing activity against cancer cell lines (e.g., HCT116 for colorectal cancer) and microbial strains.

  • Target Identification: Profiling kinase inhibition using panels such as the KinomeScan.

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